molecular formula C15H16N2O B2371822 N-(1-Cyanocyclopropyl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide CAS No. 2418695-77-7

N-(1-Cyanocyclopropyl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide

Cat. No. B2371822
CAS RN: 2418695-77-7
M. Wt: 240.306
InChI Key: YHSMWFMUFOERAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Cyanocyclopropyl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for breaking down GABA, the primary inhibitory neurotransmitter in the central nervous system. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission and potential therapeutic benefits.

Mechanism of Action

N-(1-Cyanocyclopropyl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By blocking this enzyme, N-(1-Cyanocyclopropyl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide increases the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission and potential therapeutic benefits.
Biochemical and Physiological Effects:
N-(1-Cyanocyclopropyl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide has been shown to increase GABA levels in the brain, leading to enhanced inhibitory neurotransmission. This can result in a variety of physiological effects, including reduced seizure activity, decreased anxiety-like behaviors, and potential therapeutic benefits in substance abuse disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-Cyanocyclopropyl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide in lab experiments is its selectivity for GABA transaminase inhibition. This allows for more precise targeting of GABAergic neurotransmission compared to other GABAergic drugs, which can have more broad effects on the brain. However, one limitation of using N-(1-Cyanocyclopropyl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide is its potential toxicity at high doses, which can limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(1-Cyanocyclopropyl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide. One area of interest is its potential therapeutic applications in anxiety disorders, where enhanced GABAergic neurotransmission may be beneficial. Another area of interest is its potential as a treatment for substance abuse disorders, where it may reduce drug-seeking behaviors by enhancing inhibitory neurotransmission. Additionally, further research is needed to fully understand the potential risks and benefits of using N-(1-Cyanocyclopropyl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide in clinical settings.

Synthesis Methods

N-(1-Cyanocyclopropyl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide can be synthesized using a multi-step process involving the reaction of various starting materials, including cyclopropylamine, indanone, and cyanogen bromide. The final product is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

N-(1-Cyanocyclopropyl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide has been studied extensively in preclinical models for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including epilepsy, anxiety disorders, and substance abuse. In animal models, N-(1-Cyanocyclopropyl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide has been shown to increase GABA levels in the brain and reduce seizure activity. It has also been shown to reduce anxiety-like behaviors in rodents and decrease cocaine self-administration in rats.

properties

IUPAC Name

N-(1-cyanocyclopropyl)-2-(2,3-dihydro-1H-inden-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c16-10-15(6-7-15)17-14(18)9-11-4-5-12-2-1-3-13(12)8-11/h4-5,8H,1-3,6-7,9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSMWFMUFOERAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)CC(=O)NC3(CC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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